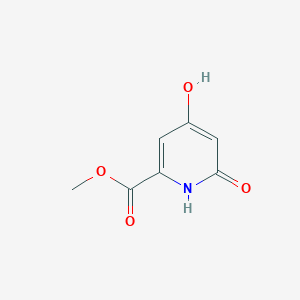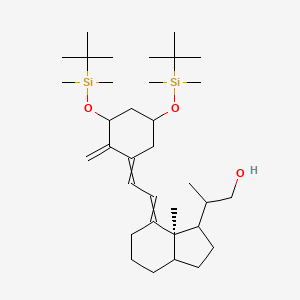
1,3-bis-TBDMS-5,6-trans-noralcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis-TBDMS-5,6-trans-noralcohol is a chemical compound with the molecular formula C34H62O3Si2 and a molecular weight of 575.03 g/mol. It is an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. The compound is characterized by its white solid appearance and solubility in dichloromethane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis-TBDMS-5,6-trans-noralcohol involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions typically involve the use of dichloromethane as a solvent and the presence of a base such as imidazole to facilitate the silylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
化学反応の分析
Types of Reactions
1,3-bis-TBDMS-5,6-trans-noralcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols.
科学的研究の応用
1,3-bis-TBDMS-5,6-trans-noralcohol is primarily used as an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. This compound has applications in:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects as a vitamin D receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,3-bis-TBDMS-5,6-trans-noralcohol involves its role as an intermediate in the synthesis of ZK 159222. ZK 159222 acts as a vitamin D receptor antagonist by binding to the receptor and inhibiting its activity. This interaction disrupts the normal signaling pathways mediated by the vitamin D receptor, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-bis-TBDMS-5,6-trans-noralcohol: Intermediate in the synthesis of ZK 159222.
1,3-bis-TBDMS-5,6-cis-noralcohol: Similar structure but different stereochemistry.
1,3-bis-TBDMS-5,6-trans-noracid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of a vitamin D receptor antagonist. Its unique structure allows it to interact with specific biological targets, making it valuable in scientific research and pharmaceutical development.
特性
分子式 |
C34H62O3Si2 |
|---|---|
分子量 |
575.0 g/mol |
IUPAC名 |
2-[(7aR)-7-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,4,5,6-hexahydro-1H-inden-1-yl]propan-1-ol |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)30-20-19-28-16-14-15-27(34(28,30)9)18-17-26-21-29(36-38(10,11)32(3,4)5)22-31(25(26)2)37-39(12,13)33(6,7)8/h17-18,24,28-31,35H,2,14-16,19-23H2,1,3-13H3/t24?,28?,29?,30?,31?,34-/m1/s1 |
InChIキー |
YQJUTJBYKGZZNC-PVLXBADVSA-N |
異性体SMILES |
CC(CO)C1CCC2[C@]1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C |
正規SMILES |
CC(CO)C1CCC2C1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


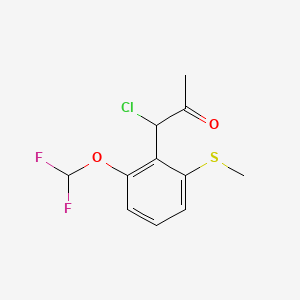
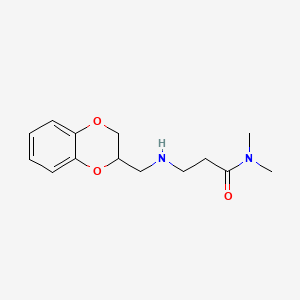

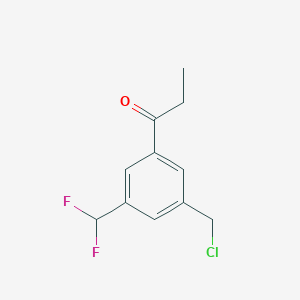
![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
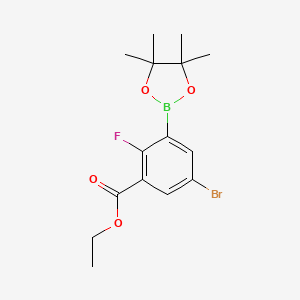
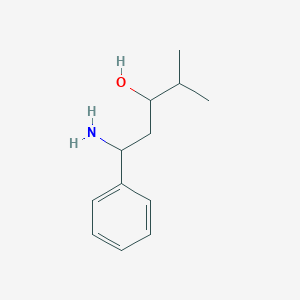
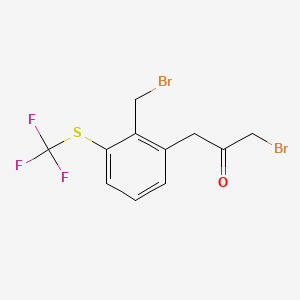
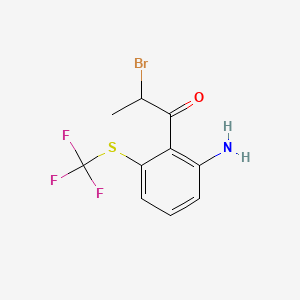


![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
